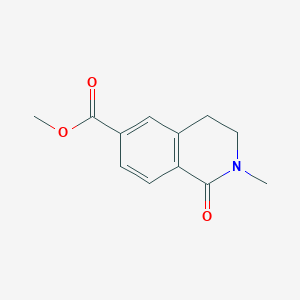
7H-purin-6-ylmethyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-purin-6-ylmethyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a thiocyanate group (-SCN) attached to a purine derivative, making it a valuable intermediate in the synthesis of organosulfur compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-purin-6-ylmethyl thiocyanate typically involves the thiocyanation of purine derivatives. One common method is the nucleophilic substitution reaction where a purine derivative reacts with thiocyanate ions (SCN-) in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents like acetonitrile or dimethylformamide .
Industrial Production Methods: Industrial production of thiocyanates, including this compound, often employs electrochemical or photochemical methods. These methods are environmentally friendly and efficient, utilizing visible light or electricity to generate thiocyanate radicals that react with the purine substrate .
Análisis De Reacciones Químicas
Types of Reactions: 7H-purin-6-ylmethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The thiocyanate group can be substituted by other nucleophiles, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or halides can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and various substituted purine compounds .
Aplicaciones Científicas De Investigación
7H-purin-6-ylmethyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organosulfur compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of agrochemicals, including insecticides and fungicides.
Mecanismo De Acción
The mechanism of action of 7H-purin-6-ylmethyl thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Comparación Con Compuestos Similares
Isothiocyanates: Compounds with the -N=C=S group, known for their biological activity and use in synthetic chemistry.
Thiocyanates: Other thiocyanate derivatives with different organic backbones.
Uniqueness: 7H-purin-6-ylmethyl thiocyanate is unique due to its purine backbone, which imparts specific biological and chemical properties. The presence of the purine ring makes it particularly useful in biochemical studies and drug development .
Propiedades
Número CAS |
3389-33-1 |
|---|---|
Fórmula molecular |
C7H5N5S |
Peso molecular |
191.22 g/mol |
Nombre IUPAC |
7H-purin-6-ylmethyl thiocyanate |
InChI |
InChI=1S/C7H5N5S/c8-2-13-1-5-6-7(11-3-9-5)12-4-10-6/h3-4H,1H2,(H,9,10,11,12) |
Clave InChI |
GEWKQNVKDYYVKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=NC=NC(=C2N1)CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane](/img/structure/B13993801.png)
![Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13993810.png)
![9-[3-hydroxy-5-(hydroxymethyl)-4-(methylamino)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13993814.png)



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13993852.png)



![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)
![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)

